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G protein-coupled receptor 84 (GPR84) is a metabolite-sensing GPCR predominantly

expressed in immune cells, including neutrophils and macrophages.[1][2][3] Initially identified

as an orphan receptor, it is now known to be activated by medium-chain fatty acids (MCFAs)

with carbon chain lengths of 9-14.[4][5] Its expression is significantly upregulated under

inflammatory conditions, such as in the presence of lipopolysaccharide (LPS), and in metabolic

diseases, positioning GPR84 as a key player in the interplay between metabolism and

immunity. This guide provides a comprehensive overview of the critical role GPR84 plays in

directing the migration of neutrophils and macrophages, details the underlying signaling

mechanisms, presents quantitative data from key studies, and outlines relevant experimental

protocols.

The Role of GPR84 in Macrophage Migration
GPR84 activation does not typically initiate macrophage migration directly but rather functions

as a potent enhancer of chemotaxis in response to other stimuli. Studies using the selective

GPR84 agonist 6-n-octylaminouracil (6-OAU) have shown that while 6-OAU itself does not act

as a chemoattractant for bone marrow-derived macrophages (BMDMs), it significantly

potentiates migration stimulated by chemoattractants like C5a. This enhancing effect is lost in

macrophages from GPR84 knockout (GPR84-/-) mice and can be blocked by GPR84

antagonists, confirming the receptor's specific role. This suggests that GPR84 signaling primes

macrophages, making them more responsive to migratory cues present at sites of
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inflammation. In microglia, the resident macrophages of the central nervous system, GPR84

activation has been shown to induce motility and membrane ruffling through a Gαi/o pathway.

Interestingly, the concept of biased agonism at GPR84 has emerged, where different ligands

can selectively activate certain downstream pathways. For example, the biased agonist DL-175

was found to induce macrophage phagocytosis to a similar extent as other agonists but

resulted in less chemotaxis, highlighting the potential to therapeutically target specific functions

of the receptor.

Table 1: Quantitative Data on GPR84-Mediated Macrophage Migration

Cell Type Treatment Effect on Migration Reference

Bone Marrow-Derived

Macrophages

(BMDMs)

1 µM 6-OAU (agonist)

+ 10 nM C5a

Potentiated C5a-

stimulated migration in

a scratch assay. 6-

OAU alone showed no

chemoattractant

properties.

Human Primary

Monocytes
Embelin (agonist)

Induced dose-

dependent migration,

which was inhibited by

GPR84 antagonists

(CpdA and CpdB).

Microglia 6-OAU (agonist)

Induced cell motility

and membrane

ruffling.

Human Myeloid Cells

(U937)

DL-175 (biased

agonist) vs. other

agonists

Caused significantly

less chemotaxis

compared to other

GPR84 agonists,

while enhancing

phagocytosis similarly.
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In contrast to its role in macrophages, GPR84 activation appears to be a more direct driver of

neutrophil migration. GPR84 is highly expressed in neutrophils and is considered a pro-

inflammatory receptor that mediates their activation and chemotaxis. Activation of GPR84 with

agonists like embelin or specific MCFAs, such as 3-hydroxydecanoate, strongly induces

neutrophil migration.

The physiological importance of this function is highlighted in models of acute lung injury (ALI),

where GPR84 expression is highly upregulated. In these models, GPR84 deficiency or

pharmacological blockade with an antagonist significantly reduces neutrophil infiltration into the

lungs, thereby ameliorating inflammation and injury. This demonstrates that GPR84 is a critical

component of the machinery that recruits neutrophils to inflamed tissues.

Table 2: Quantitative Data on GPR84-Mediated Neutrophil Migration

Cell Type Treatment Effect on Migration Reference

Human Primary

Neutrophils

3-hydroxydecanoate

(ligand)

Induced migration,

which was inhibited by

the GPR84 antagonist

AR505962.

Human Primary

Neutrophils

Embelin (agonist) or

MCFAs

Induced dose-

dependent migration,

which was effectively

inhibited by two

different GPR84

antagonists.

Mouse Bone Marrow

Neutrophils

Embelin (agonist) or

MCFAs

Induced migration

towards the GPR84

agonists.

Murine Model of ALI

LPS-induced ALI in

GPR84 deficient

(Gpr84-/-) mice

Significantly reduced

neutrophil infiltration

into the lungs

compared to wild-type

mice.
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GPR84 Signaling Pathways
GPR84 primarily couples to the pertussis toxin (PTX)-sensitive Gαi/o protein. Activation of the

receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels. The dissociation of the Gαi/o protein from its Gβγ

subunits initiates several key downstream signaling cascades that are crucial for cell migration

and other inflammatory functions.

Key Downstream Signaling Events:

PI3K/Akt Pathway: GPR84 activation leads to the phosphorylation and activation of Akt, a

central kinase involved in cell survival, proliferation, and migration.

MAPK/ERK Pathway: The receptor also stimulates the phosphorylation of ERK1/2, another

critical kinase pathway that regulates cell motility and gene expression.

NF-κB Activation: GPR84 signaling promotes the nuclear translocation of the p65 subunit of

NF-κB, a master regulator of inflammatory gene expression.

Calcium Mobilization: The release of Gβγ subunits can promote the release of calcium

(Ca2+) from intracellular stores, a key second messenger in cell migration.

NADPH Oxidase Assembly: Specifically in neutrophils, GPR84 activation stimulates Lyn,

AKT, and ERK1/2, leading to the assembly of the NADPH oxidase complex and the

production of reactive oxygen species (ROS), which are important for both microbial killing

and cell signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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